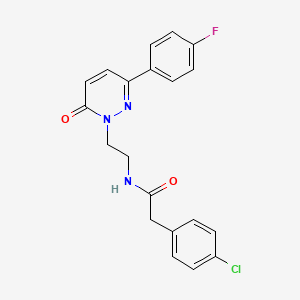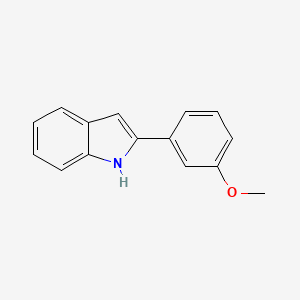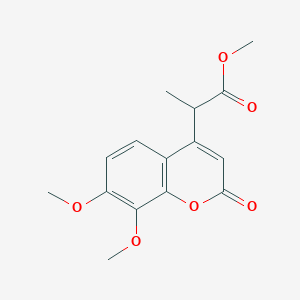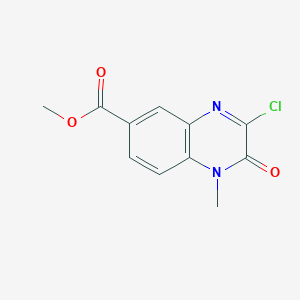
Methyl 3-chloro-1-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl chlorooxoacetate is a compound that has been used as an oxidation reagent . It has a molecular weight of 122.51 and its linear formula is ClCOCOOCH3 .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods. For instance, the structure of the synthesized compound 6-methyl-4- [1- (2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters was proven by 1H, 13C-NMR, and IR spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups and structure. For example, phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one can undergo a multicomponent reaction to form a novel compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods. For instance, the properties of Methyl chlorooxoacetate include a refractive index of n20/D 1.419 (lit.), boiling point of 118-120 °C (lit.), and density of 1.332 g/mL at 25 °C (lit.) .科学的研究の応用
Synthesis and Chemical Reactivity Methyl 3-chloro-1-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate and its derivatives are pivotal in synthetic chemistry, enabling the construction of complex molecules through various reactions. This compound's reactivity with nucleophilic reagents forms a cornerstone for synthesizing arylamino and mercaptoacetic acid derivatives. It undergoes reactions with aromatic amines in basic mediums to form 2-arylamino-3-methylquinoxalines, showcasing its versatility in creating compounds with potential biological activities (Badr et al., 1983). Similarly, the hydrolysis reactions of related quinoxaline derivatives provide insights into their stability and the influence of tautomerism between enamine and ketimine forms on their chemical behavior (Iwanami et al., 1964).
Chromatographic Applications The use of methyl 3-chloro-1-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate derivatives extends into analytical chemistry, particularly in the derivatization and assay of methylglyoxal. This application is crucial for understanding the role of methylglyoxal in biological systems, where precise quantification is necessary for linking its presence to various biochemical processes. Techniques involving derivatization with specific diamines to form stable quinoxaline derivatives are employed in liquid chromatographic assays, underscoring the compound's utility in sensitive and specific analytical methodologies (McLellan & Thornalley, 1992).
Pharmacological Investigations While explicit connections to pharmacological research involving the exact molecule of interest may not be directly available, related quinoxaline derivatives have been explored for their biological activities. These investigations aim to leverage the structural properties of quinoxalines, such as their ability to interact with biological targets, to develop new therapeutic agents. For example, derivatives have shown promise in antimicrobial activity studies, indicating the potential of quinoxaline compounds in drug discovery and development processes (Singh et al., 2010).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
methyl 3-chloro-1-methyl-2-oxoquinoxaline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-14-8-4-3-6(11(16)17-2)5-7(8)13-9(12)10(14)15/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGFPYCUCUFJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)OC)N=C(C1=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-1-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2680129.png)

![2-(benzylthio)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2680131.png)
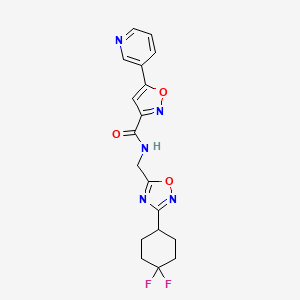
![N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B2680136.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2680140.png)
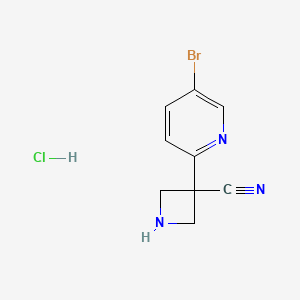
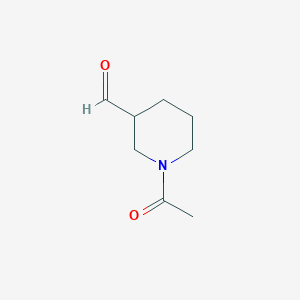
![(1S,2R,5S)-6,6-difluorobicyclo[3.1.0]hexan-2-ol](/img/structure/B2680143.png)
